2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile
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Overview
Description
2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a nicotinonitrile moiety, and a sulfonyl group, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps, starting with the preparation of the piperidine ring and the nicotinonitrile moiety. The key steps include:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.
Coupling with Nicotinonitrile: The final step involves coupling the piperidine-sulfonyl intermediate with nicotinonitrile under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and the nature of the substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile
- 2-((1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile
- 2-((1-((3-Chloro-4-methylphenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile
Uniqueness
2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable candidate for various applications.
Properties
IUPAC Name |
2-[1-(3-chloro-4-fluorophenyl)sulfonylpiperidin-4-yl]oxypyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O3S/c18-15-10-14(3-4-16(15)19)26(23,24)22-8-5-13(6-9-22)25-17-12(11-20)2-1-7-21-17/h1-4,7,10,13H,5-6,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJFWDXEARFDQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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